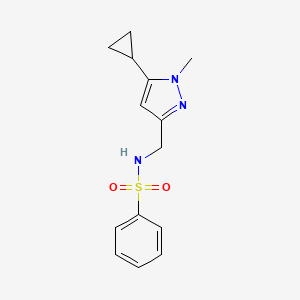

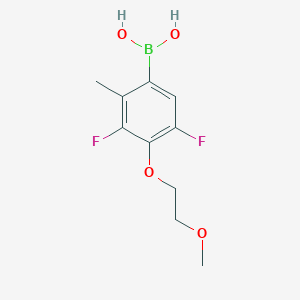

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

科学的研究の応用

Synthesis and Bioevaluation of Derivatives

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential in treating various conditions. These derivatives are studied for their cyclooxygenase-2 (COX-2) inhibitory activity, showcasing their potential as anti-inflammatory and analgesic agents. For example, celecoxib, a well-known derivative, is highlighted for its efficacy in treating conditions like rheumatoid arthritis and osteoarthritis due to its selective inhibition of COX-2 (Penning et al., 1997). Another study focused on the synthesis of celecoxib derivatives, aiming to explore their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of this compound's applications (Küçükgüzel et al., 2013).

Herbicidal Activity

Beyond medicinal applications, some derivatives have been identified for their herbicidal properties, targeting specific weed species and affecting the biosynthesis of branched-chain amino acids. This showcases the compound's potential in agricultural applications, providing a new avenue for controlling weed growth with minimal environmental impact (Eussen et al., 1990).

Microwave-Assisted Synthesis and Bioevaluation

The exploration of microwave-assisted synthesis techniques for producing derivatives of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide has led to the discovery of compounds with significant cytotoxic activities and inhibition effects on carbonic anhydrase enzymes. This method not only speeds up the synthesis process but also contributes to the development of lead compounds for further pharmaceutical research (Gul et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives for their antimicrobial and antifungal properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as new therapeutic agents in combating infections (Abbas et al., 2017).

作用機序

Target of Action

The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target in the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with its target, CSF-1R, in the tumor microenvironment

Biochemical Pathways

It is known that csf-1r plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . Therefore, it can be inferred that the compound may affect these cellular processes.

Result of Action

Given its target, it can be inferred that the compound may have an impact on the behavior of tumor-associated macrophages and microglia in the tumor microenvironment .

Action Environment

It is known that the tumor microenvironment, where the compound acts, is a complex and dynamic system that can influence the behavior of drugs .

特性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLDIYFRNFIGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate](/img/structure/B2876958.png)

![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)

![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)

![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2876974.png)

![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)